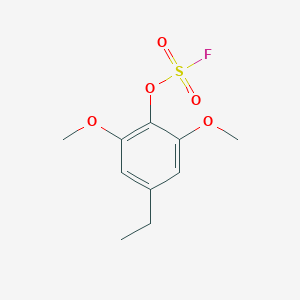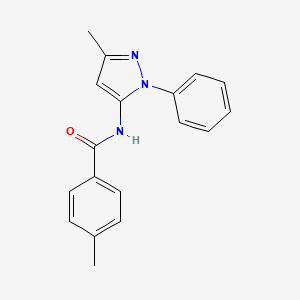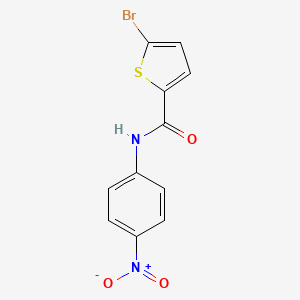![molecular formula C18H19NS B2732541 3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-methyl-1H-indole CAS No. 681280-04-6](/img/structure/B2732541.png)
3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-methyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Unfortunately, specific synthesis methods for “3-[(2,5-Dimethylphenyl)methylsulfanyl]-1-methylindole” are not available in the public domain .Chemical Reactions Analysis
Specific chemical reactions involving “3-[(2,5-Dimethylphenyl)methylsulfanyl]-1-methylindole” are not available in the public domain .Scientific Research Applications
Preparation and Reactivity of Indole Derivatives
Synthesis of Indole Derivatives : The preparation of various sulfur-containing indole derivatives demonstrates the versatility of indole chemistry. For instance, compounds such as 2-methylsulfanyl- and 2-phenylsulfanyl-1H-isoindole-1,3-(2H)-diones have been synthesized in good yields, highlighting the potential for generating a wide range of indole-based molecules with varied functional groups (Klose, Reese, & Song, 1997).
Reactions with Arylsulphonyl Azides : Indole derivatives, including 1,3-dimethylindole, have been shown to react with arylsulphonyl azides, forming compounds that exist in both aminoindole and iminoindoline forms. This reactivity could suggest potential pathways for functionalizing compounds similar to "3-[(2,5-Dimethylphenyl)methylsulfanyl]-1-methylindole" for various applications (Bailey, Buckley, & Warr, 1972).
Chemical Properties and Applications
Oxidative Cleavage of Indoles : The oxidative cleavage of 3-substituted indoles using copper(II) salts in the presence of pyridine under an oxygen atmosphere has been studied, with the formation of various cleavage products. Such reactions could be pertinent for understanding the oxidative behavior of sulfur-substituted indole derivatives and their potential applications in synthetic chemistry (Tsuji, Kezuka, Takayanagi, & Yamamoto, 1981).
Formation of Indoles from o-Alkenylanilides : The reaction of certain sulfonium compounds with o-allylphenol and subsequent treatments has been shown to yield various indole derivatives, demonstrating the synthetic utility of indole formations in producing complex molecules for further research and development (Okuma, Yasuda, Takeshita, Shioji, & Yokomori, 2007).
Properties
IUPAC Name |
3-[(2,5-dimethylphenyl)methylsulfanyl]-1-methylindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NS/c1-13-8-9-14(2)15(10-13)12-20-18-11-19(3)17-7-5-4-6-16(17)18/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWHHIMNLBFDED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=CN(C3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid](/img/structure/B2732458.png)

![8-Butanoyl-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2732463.png)



![N-(3,4-dimethoxyphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2732471.png)

![8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-1-[2-(morpholin-4-yl)ethyl]-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2732474.png)
![3-(2-chlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2732476.png)
![2-(1H-indol-1-yl)-1-(4-{[(6-methylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2732477.png)
![5-[4-chloro-3-(trifluoromethyl)phenyl]-N-isopropyl-2-furamide](/img/structure/B2732479.png)
![2,3-dimethoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2732480.png)

